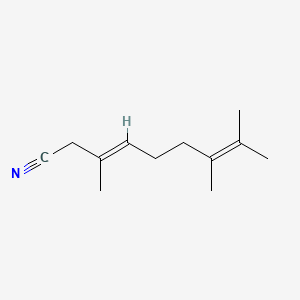
3,7,8-Trimethylnona-3,7-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,8-Trimethylnona-3,7-dienenitrile is an organic compound with the molecular formula C12H19N. It is characterized by a nine-carbon chain with a nitrile group (–C≡N) at the 3-position and methyl groups (–CH3) at the 7 and 8 positions. This compound is part of the larger family of aliphatic nitriles, which are known for their diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,8-trimethylnona-3,7-dienenitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable alkyne or alkene as the starting material.
Functionalization: The alkyne or alkene undergoes functionalization to introduce the nitrile group. This can be achieved through reactions such as hydrocyanation or nitrile synthesis using reagents like hydrogen cyanide (HCN) or cyanide salts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the desired product is common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7,8-Trimethylnona-3,7-dienenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the nitrile group or the methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary amines.
Substitution Products: Derivatives with different functional groups.
Applications De Recherche Scientifique
3,7,8-Trimethylnona-3,7-dienenitrile has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or intermediate in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,7,8-trimethylnona-3,7-dienenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,7,8-Trimethylnona-3,7-dienenitrile can be compared to other similar compounds, such as:
3,7-Dimethylnona-3,7-diene: This compound lacks the nitrile group, resulting in different chemical properties and reactivity.
3,7,8-Trimethylnonanenitrile: This compound has a similar structure but with a different placement of the nitrile group, leading to variations in its behavior and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
67952-54-9 |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
(3E)-3,7,8-trimethylnona-3,7-dienenitrile |
InChI |
InChI=1S/C12H19N/c1-10(2)12(4)7-5-6-11(3)8-9-13/h6H,5,7-8H2,1-4H3/b11-6+ |
Clé InChI |
HBSCQFFTLCILMW-IZZDOVSWSA-N |
SMILES isomérique |
CC(=C(C)CC/C=C(\C)/CC#N)C |
SMILES canonique |
CC(=C(C)CCC=C(C)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo-](/img/structure/B15347697.png)
![Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride](/img/structure/B15347702.png)
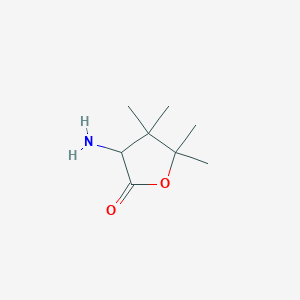
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
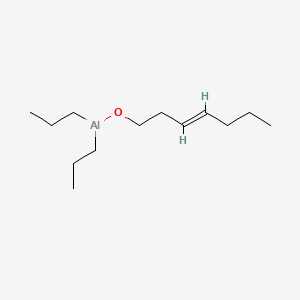
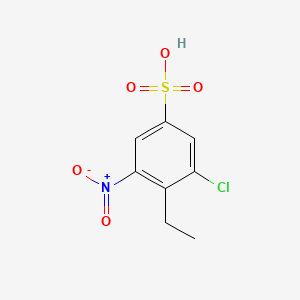
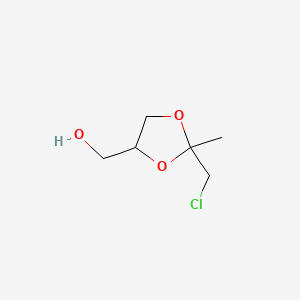
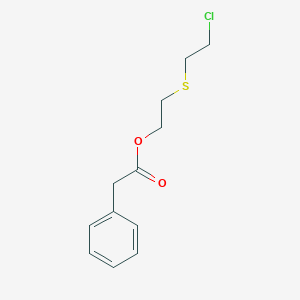
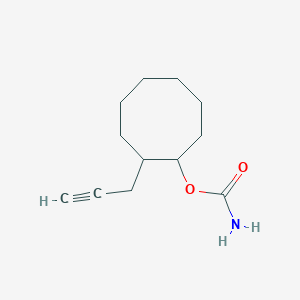
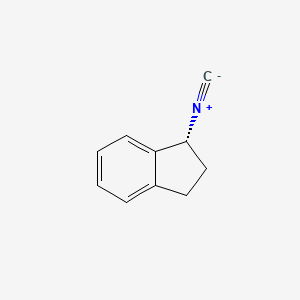
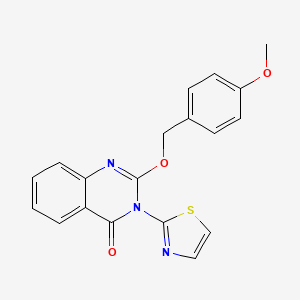
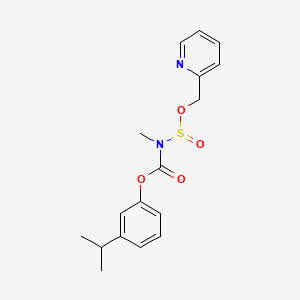
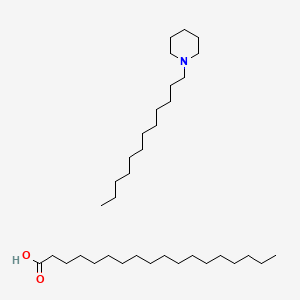
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
